3-(4-Chloro-2-nitrophenoxy)cyclopentanol
Description
3-(4-Chloro-2-nitrophenoxy)cyclopentanol is a cyclopentanol derivative featuring a phenoxy substituent with nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions, respectively. Cyclopentanol itself is a five-membered alicyclic alcohol used widely as a solvent, fragrance intermediate, and precursor in organic synthesis . The addition of the 4-chloro-2-nitrophenoxy group introduces steric and electronic effects that differentiate it from simpler cyclopentanol derivatives.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(4-chloro-2-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12ClNO4/c12-7-1-4-11(10(5-7)13(15)16)17-9-3-2-8(14)6-9/h1,4-5,8-9,14H,2-3,6H2 |
InChI Key |
ZZSAMVCYMMWTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanol and Substituted Cyclopentanols
Cyclopentanol (CPL) lacks aromatic substituents, making it less polar and more volatile than 3-(4-Chloro-2-nitrophenoxy)cyclopentanol. CPL is primarily used in perfumes and as a hydrogen-donor solvent due to its mild polarity . In contrast, the nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol enhance its polarity, likely reducing volatility and increasing solubility in polar aprotic solvents. Studies on cyclopentanol’s role in enhancing polycyclic aromatic hydrocarbon (PAH) solubilization via cyclodextrin complexes suggest that derivatives like 3-(4-Chloro-2-nitrophenoxy)cyclopentanol could exhibit modified host-guest interaction capabilities due to their bulky substituents .
Nitrophenoxy Derivatives
- 4-Nitroanisole (4-Nitrophenol methyl ether): This compound shares the 4-nitrophenoxy structure but lacks the cyclopentanol backbone and chloro substituent. It is used as a chemical intermediate in dye synthesis. The absence of the hydroxyl group in 4-nitroanisole reduces its hydrogen-bonding capacity compared to 3-(4-Chloro-2-nitrophenoxy)cyclopentanol, impacting its solubility in aqueous systems .
- 2-Nitrophenol derivatives: Compounds like 2-nitrophenol methyl ether (2-nitroanisole) exhibit ortho-substitution effects, which can sterically hinder reactions at the phenolic oxygen.
Halogenated Cyclopentanol Derivatives
Chlorinated cyclopentanol derivatives, such as 3-chlorocyclopentanol, lack the aromatic nitro group but share the alicyclic alcohol structure. The chloro substituent in such compounds typically increases electronegativity, influencing dipole moments and boiling points. However, the presence of both chloro and nitro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol likely amplifies its electrophilic character, making it more reactive in aromatic substitution reactions compared to non-nitrated analogs.
Physicochemical and Functional Comparisons
Table 1: Key Properties of 3-(4-Chloro-2-nitrophenoxy)cyclopentanol and Analogs
Key Observations :
- Polarity and Solubility: The nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol increase its molecular weight and polarity compared to cyclopentanol, but the hydrophobic aromatic ring likely reduces water solubility.
- Reactivity : The electron-withdrawing nitro group activates the aromatic ring toward electrophilic substitution, while the chloro substituent may direct further substitutions to specific positions.
- Thermal Stability : The compound’s high estimated boiling point suggests stability under moderate thermal conditions, a trait advantageous in high-temperature reactions.
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